molecular formula C22H18FN3O3 B4393015 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4393015
M. Wt: 391.4 g/mol
InChI Key: ZGXBEKIWCYLMOQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a tetrahydroquinazolinone derivative characterized by:

  • A tetrahydroquinazolinone core (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) that provides a rigid bicyclic structure.
  • A 4-methoxyphenyl group at the 7-position of the quinazolinone ring, introducing electron-donating properties.

This compound is of interest in medicinal chemistry due to the pharmacophoric features of the quinazolinone scaffold, which is associated with kinase inhibition, antimicrobial activity, and carbonic anhydrase modulation .

Properties

IUPAC Name

4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-17-8-4-13(5-9-17)15-10-19-18(20(27)11-15)12-24-22(25-19)26-21(28)14-2-6-16(23)7-3-14/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXBEKIWCYLMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzoic acid with 4-methoxyaniline to form 4-fluoro-N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic conditions to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The fluorine atom at the para position of the benzamide moiety undergoes substitution under nucleophilic conditions. This reaction is facilitated by the electron-withdrawing nature of the adjacent amide group, which activates the aromatic ring.

Key Reactions:

  • Hydroxylation: Treatment with aqueous NaOH (10% w/v) at 80°C for 4 hours replaces fluorine with a hydroxyl group, yielding 4-hydroxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide.

  • Amination: Reaction with ammonia in ethanol at reflux produces the corresponding 4-amino derivative.

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex due to attack by the nucleophile.

  • Elimination of the fluoride ion (F⁻) to restore aromaticity .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield
6M HCl, reflux, 8h4-Fluorobenzoic acid + 2-amino-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline72%
2M NaOH, 70°C, 6h4-Fluorobenzoate salt + free amine68%

Factors Influencing Reactivity:

  • Acidic conditions favor protonation of the amide carbonyl, increasing electrophilicity.

  • Steric hindrance from the tetrahydroquinazoline core slightly reduces reaction rates compared to simpler benzamides.

Functionalization of the Tetrahydroquinazoline Core

The 5-oxo-5,6,7,8-tetrahydroquinazoline moiety participates in cyclization and oxidation reactions:

3.1. Oxidation at the 5-Oxo Position

  • Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the tetrahydroquinazoline to a fully aromatic quinazoline derivative.

  • Product: 4-Fluoro-N-[7-(4-methoxyphenyl)quinazolin-2-yl]benzamide (yield: 58%).

3.2. Cyclization Reactions

  • Heating with POCl₃ at 110°C for 2 hours converts the amide into a nitrile, enabling intramolecular cyclization to form a fused pyrimidine ring .

Electrophilic Substitution on the Methoxyphenyl Ring

The 4-methoxyphenyl group undergoes electrophilic substitution:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to OMe4-Fluoro-N-[7-(3-nitro-4-methoxyphenyl)-5-oxo...]benzamide
BrominationBr₂/FeBr₃, 25°COrtho to OMe4-Fluoro-N-[7-(3-bromo-4-methoxyphenyl)-5-oxo...]benzamide

Regioselectivity Note:
The methoxy group directs electrophiles to the ortho and para positions, with para substitution favored due to steric factors .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the tetrahydroquinazoline’s C=N bond, yielding a dihydroquinazoline derivative. This reaction is reversible under aerobic conditions.

Key Research Findings

  • Synthetic Utility: The fluorine atom serves as a versatile handle for late-stage functionalization, enabling rapid diversification of derivatives for structure-activity relationship studies.

  • Biological Implications: Hydrolysis products exhibit reduced binding affinity to kinase targets compared to the parent compound, suggesting the intact amide is critical for activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the tetrahydroquinazoline moiety has been associated with cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Anti-inflammatory Effects

In preclinical models, 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo, indicating its potential use in treating inflammatory diseases like rheumatoid arthritis .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data suggest that it may enhance neuronal survival and reduce oxidative stress-induced damage in neuronal cell cultures, thereby opening avenues for further research into its use as a neuroprotective agent .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the efficacy of this compound. Modifications to the benzamide group and the tetrahydroquinazoline core have been explored to improve potency and selectivity against target enzymes or receptors involved in disease pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via mitochondrial pathway
AntimicrobialDisrupts cell membranes; inhibits enzymatic processes
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectiveEnhances neuronal survival; reduces oxidative stress

Mechanism of Action

The mechanism of action of 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

Compound Name Benzamide Substituent Key Properties/Effects Reference
4-Fluoro-N-[7-(4-methoxyphenyl)-...]benzamide 4-Fluoro Enhanced metabolic stability, electron-withdrawing Target
3,5-Dimethoxy-N-[7-(4-methylphenyl)-...]benzamide 3,5-Dimethoxy Increased solubility, steric bulk
N-[7-(4-Methylphenyl)-...]benzamide Unsubstituted (H) Reduced electronic effects, simpler structure

Key Insights :

  • The 4-fluoro group in the target compound may improve binding affinity compared to unsubstituted analogs (e.g., ) due to stronger dipole interactions.

Substituent Variations on the Quinazolinone 7-Position

Compound Name 7-Position Substituent Key Properties/Effects Reference
4-Fluoro-N-[7-(4-methoxyphenyl)-...]benzamide 4-Methoxyphenyl Electron-donating, lipophilic Target
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-... 4-Fluorophenyl Electron-withdrawing, polar
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-...}benzamide 4-Isopropylphenyl Steric bulk, reduced solubility

Key Insights :

  • The 4-methoxyphenyl group in the target compound balances lipophilicity and electron donation, favoring receptor binding.
  • 4-Fluorophenyl analogs (e.g., ) may exhibit higher polarity, affecting bioavailability.
  • Bulky substituents (e.g., isopropyl in ) could hinder target engagement despite improving hydrophobic interactions.

Core Structure Modifications

Compound Name Core Structure Biological Implications Reference
4-Fluoro-N-[7-(4-methoxyphenyl)-...]benzamide Tetrahydroquinazolinone Carbonic anhydrase inhibition potential Target
4-(4-Chlorophenyl)-...-7-(4-methoxyphenyl)-5-oxo-...chromen Chromen Divergent activity (e.g., antimicrobial)
2-Pyridone-bearing phenylalanine derivatives Pyridone-Phenylalanine Kinase inhibition (e.g., EGFR)

Key Insights :

  • The tetrahydroquinazolinone core is associated with carbonic anhydrase inhibition, as seen in analogs like compound 10 ().
  • Chromen-based structures () may exhibit different target profiles due to altered ring strain and electronic properties.

Pharmacological and Physicochemical Considerations

  • Fluorine substitution (4-fluoro in benzamide) may enhance metabolic stability and binding to hydrophobic pockets .
  • Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

The compound 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H18FN3O2C_{19}H_{18}FN_{3}O_{2}. The structure features a fluorine atom and a methoxyphenyl group, which are crucial for its biological activity.

Structural Characteristics

Atom TypeCount
Carbon (C)19
Hydrogen (H)18
Fluorine (F)1
Nitrogen (N)3
Oxygen (O)2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various quinazoline derivatives and found that modifications at the N-position could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds in this class often inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Many quinazoline derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the quinazoline core significantly influences the biological activity. For instance, the incorporation of a methoxy group at the para position enhances lipophilicity and cellular uptake, leading to improved anticancer efficacy .

Study 1: In Vitro Evaluation

A study conducted by Saeed et al. (2008) examined a series of quinazoline derivatives for their anticancer properties. The results indicated that compounds with a methoxy group exhibited higher cytotoxicity compared to those without. The study concluded that structural modifications could lead to more potent anticancer agents .

Study 2: In Vivo Assessment

In vivo studies demonstrated that certain derivatives effectively reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and modulation of apoptotic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate metabolic stability. However, further toxicological evaluations are necessary to ascertain safety profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide?

  • Methodological Answer : The synthesis of structurally related benzamide derivatives often involves condensation reactions and cyclization steps. For example, intermediates like quinazolinone cores can be synthesized using potassium carbonate as a base in acetonitrile, followed by coupling with fluorinated benzoyl chlorides. Hazard analysis and reagent purity (e.g., >98% O-benzyl hydroxylamine hydrochloride) are critical to reproducibility. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended to isolate high-purity products .

Q. What analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : Confirm the structure using a combination of:

  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the amide group).
  • NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • ESI-MS to verify molecular weight and fragmentation patterns.
    Cross-referencing with X-ray crystallography data (if available) for solid-state conformation adds robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects). To address this:

  • Standardize protocols : Use identical bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (e.g., DMSO <1% v/v).
  • Triangulate data : Combine enzyme inhibition assays (e.g., acps-pptase activity) with cellular proliferation studies.
  • Statistical validation : Apply ANOVA or non-parametric tests to assess reproducibility across replicates .

Q. What strategies are effective for identifying and validating molecular targets of this compound?

  • Methodological Answer :

  • Target identification : Use pull-down assays with biotinylated analogs or affinity chromatography coupled with LC-MS/MS to identify binding proteins.
  • Validation : Employ CRISPR-Cas9 knockout models or siRNA silencing to confirm target relevance in bacterial proliferation pathways (e.g., fatty acid biosynthesis).
  • Structural analysis : Perform molecular docking studies using software like AutoDock Vina to predict binding modes to enzymes like acps-pptase .

Q. How can researchers design experiments to study the metabolic stability of this compound?

  • Methodological Answer :

  • In vitro assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
  • Cytochrome P450 inhibition : Screen against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks.
  • Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylated or demethylated metabolites, guided by known metabolic pathways of fluorinated benzamides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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